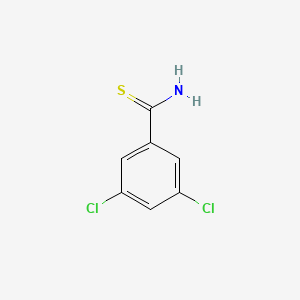

3,5-Dichlorothiobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichlorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NS/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYCYBQFAAOJAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366199 | |

| Record name | 3,5-Dichlorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22179-74-4 | |

| Record name | 3,5-Dichlorobenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22179-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DICHLOROTHIOBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 3,5-Dichlorothiobenzamide from 3,5-Dichlorobenzonitrile

Introduction

3,5-Dichlorothiobenzamide is a valuable chemical intermediate, recognized for its role in the synthesis of various heterocyclic compounds and as a building block in the development of novel therapeutic agents and functional materials. The conversion of the readily available 3,5-dichlorobenzonitrile to its corresponding thioamide represents a critical transformation in organic synthesis. This guide delineates a reliable and efficient methodology for this synthesis, emphasizing the practical aspects and theoretical underpinnings of the reaction.

The direct conversion of a nitrile to a primary thioamide is a fundamental reaction in organic chemistry.[1][2] Several methods exist for this transformation, often employing reagents such as hydrogen sulfide, phosphorus pentasulfide, or Lawesson's reagent.[3][4][5] This guide focuses on a robust method utilizing sodium hydrosulfide, which offers a balance of reactivity, selectivity, and operational simplicity, avoiding the handling of highly toxic gaseous hydrogen sulfide.[1][3]

Synthetic Strategy and Reaction Mechanism

The core of this synthetic protocol is the nucleophilic addition of a hydrosulfide species to the electrophilic carbon of the nitrile group in 3,5-dichlorobenzonitrile. The reaction is typically facilitated in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively solvates the ionic reagents and promotes the reaction.

The proposed mechanism initiates with the attack of the hydrosulfide anion (SH⁻) on the nitrile carbon, leading to the formation of a thioimidate intermediate. This intermediate then undergoes protonation, likely from a proton source in the reaction medium (e.g., residual water or an added acid catalyst), to yield the final this compound product. The use of additives like magnesium chloride can further enhance the reaction rate by coordinating to the nitrile nitrogen, thereby increasing its electrophilicity.[3]

Sources

An In-Depth Technical Guide to 3,5-Dichlorothiobenzamide: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate world of medicinal chemistry continually seeks novel molecular scaffolds that offer unique physicochemical properties and biological activities. Among these, the thioamide functional group has garnered significant attention as a versatile bioisostere of the ubiquitous amide bond.[1] This substitution of a sulfur atom for an oxygen atom imparts profound changes in electronic character, hydrogen bonding capabilities, and metabolic stability, making thioamide-containing compounds compelling candidates in drug discovery programs. This guide provides a comprehensive technical overview of a specific, yet under-documented member of this class: 3,5-Dichlorothiobenzamide. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a synthesized narrative grounded in established chemical principles and practical laboratory insights. Every piece of information, from physical constants to detailed experimental protocols, is presented to be a self-validating system, empowering researchers to confidently work with and explore the potential of this compound.

Section 1: Core Molecular Attributes of this compound

This compound is a halogenated aromatic thioamide. The presence of two chlorine atoms on the benzene ring significantly influences its electronic properties and potential biological interactions.

Physicochemical Properties

A foundational understanding of a compound's physical properties is paramount for its effective handling, formulation, and application in experimental settings. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NS | [2] |

| Molecular Weight | 206.09 g/mol | [2] |

| CAS Number | 22179-74-4 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 102-106 °C | [2] |

| Boiling Point | 329.3 °C at 760 mmHg (Predicted) | |

| Density | 1.473 g/cm³ (Predicted) |

Note: Some physical properties are predicted and should be confirmed experimentally.

Solubility Profile

The solubility of a compound is a critical determinant of its utility in various experimental contexts, from reaction conditions to biological assays. While comprehensive experimental solubility data for this compound in a wide range of organic solvents is not extensively published, a general understanding can be inferred from its structure. As a polar molecule with a thioamide group capable of hydrogen bonding, it is expected to be soluble in polar organic solvents.

General Solubility Observations (Anticipated):

-

Soluble in: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and alcohols such as methanol and ethanol.

-

Slightly soluble to insoluble in: Nonpolar solvents like hexanes and diethyl ether.

-

Insoluble in: Water.

Experimental Protocol for Solubility Determination (Gravimetric Method):

This protocol provides a reliable method for determining the solubility of this compound in a solvent of interest.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Isolation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the supernatant to a pre-weighed, dry container.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Dry the remaining solid to a constant weight in a desiccator.

-

Weigh the container with the dried solute.

-

-

Calculation:

-

Solubility (g/L) = (Mass of dried solute) / (Volume of supernatant taken)

-

Section 2: Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for thioamide formation. A common and effective strategy involves the thionation of the corresponding amide or the direct conversion from the nitrile.

Synthetic Pathway: From Nitrile to Thioamide

A plausible and efficient route to this compound is the reaction of its nitrile precursor, 3,5-dichlorobenzonitrile, with a source of sulfur.

Diagram of Synthetic Workflow:

Caption: Synthesis of this compound.

Detailed Protocol: Thionation of 3,5-Dichlorobenzonitrile

-

Method 1: Using Hydrogen Sulfide (H₂S)

-

Dissolve 3,5-dichlorobenzonitrile in a suitable solvent such as pyridine or a mixture of pyridine and triethylamine.

-

Bubble hydrogen sulfide gas through the solution at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and collect the precipitated product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

-

Method 2: Using Lawesson's Reagent Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective thionating agent for converting carbonyls and other functional groups to their thio-analogs.[3][4][5][6]

-

Dissolve 3,5-dichlorobenzamide (the amide precursor) in an anhydrous solvent like toluene or tetrahydrofuran (THF).

-

Add Lawesson's reagent (typically 0.5 to 1.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired thioamide.

-

Chemical Reactivity

The thioamide functional group exhibits a rich and diverse reactivity profile, distinct from its amide counterpart. The sulfur atom, being larger and more polarizable than oxygen, is more nucleophilic. Conversely, the thiocarbonyl carbon is more electrophilic.

-

Reaction with Electrophiles: The sulfur atom of the thioamide can readily react with various electrophiles, such as alkyl halides and acylating agents.

-

Reaction with Nucleophiles: The thiocarbonyl carbon is susceptible to nucleophilic attack. This reactivity is fundamental to many of the biological activities and synthetic applications of thioamides.

Section 3: Spectroscopic Characterization

Unambiguous characterization of a synthesized compound is a cornerstone of scientific rigor. This section outlines the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the thioamide N-H protons.

-

Aromatic Protons: The 3,5-dichloro substitution pattern will result in a specific splitting pattern for the remaining aromatic protons. One would expect to see a triplet for the proton at the 4-position and a doublet for the protons at the 2- and 6-positions. The electron-withdrawing nature of the chlorine atoms and the thioamide group will likely shift these signals downfield.

-

Thioamide Protons (-CSNH₂): The two protons on the nitrogen atom may appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule.

-

Thiocarbonyl Carbon (C=S): This carbon is highly deshielded and will appear significantly downfield, typically in the range of 190-210 ppm.

-

Aromatic Carbons: The spectrum will show distinct signals for the substituted and unsubstituted carbons of the benzene ring. The carbons attached to the chlorine atoms (C3 and C5) will be shifted downfield. The carbon attached to the thioamide group (C1) will also be downfield. The remaining aromatic carbons (C2, C4, and C6) will appear at characteristic chemical shifts.

Diagram of Expected NMR Analysis Workflow:

Caption: NMR Spectroscopic Analysis Workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The thioamide group has several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration |

| ~3300-3100 | N-H stretching (asymmetric and symmetric) |

| ~1650-1600 | N-H bending |

| ~1400-1200 | Thioamide II band (C-N stretching and N-H bending) |

| ~1000-800 | Thioamide III band (C=S stretching) |

| ~800-600 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (206.09 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M+2 and M+4 peaks corresponding to the presence of ³⁷Cl isotopes.

-

Fragmentation Pattern: Common fragmentation pathways for such molecules include the loss of a chlorine atom, the thioamide group, or cleavage of the aromatic ring.

Section 4: Potential Applications in Drug Development

While specific biological activity data for this compound is limited in publicly available literature, the broader class of thioamides and halogenated aromatic compounds has shown significant promise in various therapeutic areas.

-

Anticancer Activity: Numerous thiobenzamide derivatives have been investigated for their potential as anticancer agents.[1][7][8][9] The mechanism of action often involves the inhibition of key cellular processes or enzymes. The dichlorophenyl moiety may contribute to specific interactions with biological targets.

-

Antimicrobial Activity: Substituted thioamides have also demonstrated antibacterial and antifungal properties.[10][11][12][13][14] The presence of halogens on the aromatic ring can enhance the antimicrobial potency of these compounds.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

This protocol provides a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include appropriate controls (vehicle and untreated cells).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Section 5: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[15]

-

Precautionary Measures:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place.

-

Conclusion

This compound represents a molecule of interest for researchers in medicinal chemistry and drug development. Its unique combination of a thioamide functional group and a dichlorinated aromatic ring provides a scaffold with the potential for diverse biological activities. This guide has aimed to provide a thorough and practical foundation for understanding its physical and chemical properties, synthesis, characterization, and potential applications. By adhering to the principles of scientific integrity and providing detailed, actionable protocols, it is our hope that this document will serve as a valuable resource for the scientific community, fostering further exploration and innovation in the field.

References

-

Thiazolobenzamide-Naphthalene Hybrids as Potent Anticancer agents compared to Doxorubicin: Design, Synthesis, SAR, In-silico and Toxicity Analysis. PubMed. [Link]

-

Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. PubMed. [Link]

-

NMR Chemical Shifts. [Link]

-

Mass Spectrum (Electron Ionization) (HMDB0034170) - Human Metabolome Database. [Link]

-

Antibacterial, antifungal and antimycobacterial activities of some substituted thiosemicarbazides and 2,5-disubstituted-1,3,4-thiadiazoles. ResearchGate. [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy- - the NIST WebBook. [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]

-

13 C NMR Chemical Shifts - Oregon State University. [Link]

-

Lawesson's Reagent - Organic Chemistry Portal. [Link]

-

T3DB: Mass Spectrum (Electron Ionization) (T3D2962) - Exposome-Explorer. [Link]

-

C13 NMR List of Chemical Shifts. [Link]

-

Synthesis of some novel thiosemicarbazone derivatives having anti-cancer, anti-HIV as well as anti-bacterial activity. Semantic Scholar. [Link]

-

IR Spectrum Table by Frequency Range: Frequency Range Absorption (CM) Appearance Group Compound Class Comments | PDF | Amine - Scribd. [Link]

-

(PDF) Use of Lawesson's Reagent in Organic Syntheses - ResearchGate. [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - NIH. [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

(PDF) Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - ResearchGate. [Link]

-

Antibacterial and Antifungal Activities of Some Novel N-Lactosides - TSI Journals. [Link]

-

Lecture 3: Coupling Constants Coupling Constants the chemical shift - Eugene E. Kwan. [Link]

-

Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC - NIH. [Link]

-

Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - Dove Medical Press. [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]

-

a guide to 13c nmr chemical shift values - Compound Interest. [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

Table of Characteristic Proton NMR Shifts. [Link]

-

Thioamide synthesis by thionation - Organic Chemistry Portal. [Link]

-

Electron impact mass spectra of 1a,3-disubstituted 1,1-dichloro-1,1a, 2,3-tetrahydroazirino [2,1-d][7][11]benzothiazepines - PubMed. [Link]

-

Mechanochemical Synthesis of Thiolactams and other Thioamides Using Lawesson's Reagent | Request PDF - ResearchGate. [Link]

-

3,5-Dichloro-4-hydroxybenzoic acid - the NIST WebBook. [Link]

Sources

- 1. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5-DICHLORO-THIOBENZAMIDE CAS#: 22179-74-4 [amp.chemicalbook.com]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiazolobenzamide-Naphthalene Hybrids as Potent Anticancer agents compared to Doxorubicin: Design, Synthesis, SAR, In-silico and Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tsijournals.com [tsijournals.com]

- 13. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Page loading... [wap.guidechem.com]

Solubility of 3,5-Dichlorothiobenzamide in common organic solvents

An In-Depth Technical Guide to the Solubility of 3,5-Dichlorothiobenzamide in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in the formulation, efficacy, and delivery of therapeutic agents, this document outlines the theoretical principles governing the dissolution of this compound in various common organic solvents. A detailed, step-by-step experimental protocol for the quantitative determination of its solubility is provided, enabling researchers to generate reliable and reproducible data. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the physicochemical properties of this compound to advance their research.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a potential drug candidate from the laboratory to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a critical determinant of a compound's bioavailability and therapeutic effectiveness. Thioamides, as isosteres of amides, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][2][3] this compound, a member of this class, presents a unique structural motif whose solubility behavior is paramount for its progression in the drug discovery pipeline.

Understanding the solubility of this compound in a range of organic solvents is essential for:

-

Synthetic Chemistry: Facilitating reaction workups, purification, and crystallization processes.

-

Formulation Development: Enabling the creation of stable and effective dosage forms for preclinical and clinical studies.

-

Pharmacokinetic Profiling: Influencing absorption, distribution, metabolism, and excretion (ADME) properties.

This guide provides both the theoretical framework and the practical methodology to empower researchers in their investigation of this promising compound.

Physicochemical Properties of this compound

A foundational understanding of the molecular characteristics of this compound is crucial for predicting and interpreting its solubility.

| Property | Value | Source |

| CAS Number | 22179-74-4 | [4] |

| Molecular Formula | C₇H₅Cl₂NS | [4][5] |

| Molecular Weight | 206.09 g/mol | [4] |

| Melting Point | 102-106 °C | [4] |

| Appearance | Expected to be a solid at room temperature | |

| Structure | ||

The structure reveals a benzene ring substituted with two chlorine atoms and a thioamide functional group. The presence of the polar thioamide group suggests the potential for hydrogen bonding, while the dichlorinated benzene ring imparts significant nonpolar character. This amphiphilic nature indicates that its solubility will be highly dependent on the polarity of the solvent.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[6] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: Protic polar solvents (e.g., ethanol, methanol) can act as both hydrogen bond donors and acceptors, potentially interacting favorably with the thioamide group. Aprotic polar solvents (e.g., DMSO, DMF, acetone) can act as hydrogen bond acceptors.

-

Nonpolar Solvents: Solvents with low polarity (e.g., hexane, toluene) are less likely to effectively solvate the polar thioamide functional group, which may result in lower solubility.

-

Intermediate Polarity Solvents: Solvents like dichloromethane and ethyl acetate may offer a balance of polar and nonpolar characteristics, potentially leading to moderate to good solubility.

The two chlorine atoms on the benzene ring increase the molecular weight and nonpolar surface area, which can counteract the solubilizing effect of the polar thioamide group, particularly in highly polar solvents like water.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

A selection of common organic solvents (e.g., acetone, ethanol, methanol, dichloromethane, chloroform, ethyl acetate, dimethyl sulfoxide)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm pore size, compatible with the chosen solvents)

-

Syringes

-

Evaporation dishes or pre-weighed vials

-

Vacuum oven or desiccator

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The exact amount should be more than what is expected to dissolve.

-

Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The solution is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sampling and Filtration:

-

Remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a 0.45 µm syringe filter to the syringe and dispense the solution into a clean, pre-weighed container (e.g., an evaporation dish or a new vial). This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Evaporate the solvent from the filtered solution. This can be done in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely evaporated, place the container with the solid residue in a desiccator or vacuum oven to dry to a constant weight.

-

Weigh the container with the dried solid.

-

-

Calculation:

-

Subtract the initial weight of the empty container from the final weight to determine the mass of the dissolved this compound.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of filtrate (mL)

-

Data Presentation: A Template for Your Results

Organizing the experimentally determined solubility data in a clear and concise table is essential for comparison and analysis.

| Solvent | Solvent Type | Boiling Point (°C) | Solubility at 25°C (mg/mL) | Observations |

| Acetone | Polar Aprotic | 56 | ||

| Ethanol | Polar Protic | 78.5 | ||

| Methanol | Polar Protic | 64.7 | ||

| Dichloromethane | Halogenated | 39.6 | ||

| Chloroform | Halogenated | 61.2 | ||

| Ethyl Acetate | Ester | 77.1 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | ||

| Toluene | Aromatic | 110.6 | ||

| Hexane | Nonpolar | 69 |

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By combining theoretical principles with a robust experimental protocol, researchers are well-equipped to generate the critical data needed to advance their drug discovery and development efforts. The thioamide moiety is a valuable tool in medicinal chemistry, and a thorough characterization of the physicochemical properties of thioamide-containing compounds is essential for unlocking their full therapeutic potential.[2][3][7] Future work should focus on expanding the solubility profile to include biocompatible solvent systems and exploring the impact of pH on the aqueous solubility of this compound and its analogues.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, December 2). Unlocking the potential of the thioamide group in drug design and development. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H5Cl2NS). Retrieved from [Link]

-

ResearchGate. (2024, December 2). Unlocking the potential of the thioamide group in drug design and development. Retrieved from [Link]

-

PubMed. (2024, February 12). Contemporary Applications of Thioamides and Methods for Their Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. Retrieved from [Link]

-

PubMed. (n.d.). Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chlorthiamid | C7H5Cl2NS | CID 2734819. Retrieved from [Link]

-

Solubility of Things. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]

- (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

- (n.d.). SOLUBILITY DATA SERIES.

Sources

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3,5-DICHLORO-THIOBENZAMIDE CAS#: 22179-74-4 [amp.chemicalbook.com]

- 5. PubChemLite - this compound (C7H5Cl2NS) [pubchemlite.lcsb.uni.lu]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Decomposition of 3,5-Dichlorothiobenzamide

Foreword: Understanding the Thermal Landscape of Drug Candidates

In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates manufacturing processes, storage conditions, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth technical exploration of the thermal stability and decomposition profile of 3,5-Dichlorothiobenzamide, a compound of interest due to the prevalence of the thioamide and dichlorinated benzene moieties in medicinal chemistry. While direct experimental data on this specific molecule is not extensively published, this guide synthesizes information from closely related analogues and foundational chemical principles to construct a robust predictive analysis. We will delve into the anticipated thermal behavior, propose likely decomposition pathways, and detail the experimental methodologies crucial for such an assessment, thereby providing a comprehensive framework for researchers and drug development professionals.

Introduction to this compound: A Molecule of Interest

This compound belongs to the class of aromatic thioamides. The thioamide group, a bioisostere of the amide bond, is a critical functional group in various pharmacologically active molecules.[1] The substitution of the carbonyl oxygen with sulfur alters the electronic and steric properties, influencing biological activity and metabolic pathways.[2][3] The dichlorinated phenyl ring further modulates the molecule's lipophilicity and electronic character, which can be pivotal for its interaction with biological targets.[4] Given that halogenated aromatic compounds are common in pharmaceuticals and agrochemicals, understanding their thermal behavior is paramount for safe handling and formulation.[5]

Predicted Thermal Stability Profile

The thermal stability of a molecule is intrinsically linked to its structure. For this compound, we can infer its stability by examining its constituent parts: the thioamide group and the dichlorinated aromatic ring.

The analogous oxygen-containing compound, 3,5-Dichlorobenzamide, is a crystalline solid that is stable at room temperature but is known to decompose at elevated temperatures.[5] Thioamides, in general, can be susceptible to oxidation, particularly at higher temperatures.[6] The presence of two electron-withdrawing chlorine atoms on the benzene ring is expected to influence the thermal stability, potentially by affecting the electron density of the aromatic system and the C-N and C-S bonds.

It is hypothesized that the thermal decomposition of this compound will be a multi-stage process, likely initiated by transformations involving the thioamide functional group.

Proposed Decomposition Pathways and Products

Based on the known chemistry of thioamides and halogenated aromatic compounds, several decomposition pathways for this compound can be postulated. The thermal degradation is unlikely to be a simple, clean process and may involve a complex series of reactions.

Pathway A: Thioamide to Nitrile Transformation

A common thermal decomposition route for primary thioamides involves the elimination of hydrogen sulfide (H₂S) to form the corresponding nitrile. In this case, this compound would decompose to form 3,5-Dichlorobenzonitrile.

Pathway B: Oxidation and Desulfurization

In the presence of an oxidizing atmosphere (e.g., air), the thioamide group can be oxidized. A plausible pathway involves the formation of a thioamide S-oxide intermediate, which can then decompose to the corresponding benzamide (3,5-Dichlorobenzamide) and elemental sulfur or sulfur oxides (SOx).[2]

Pathway C: Aromatic Ring Fragmentation

At significantly higher temperatures, fragmentation of the dichlorinated benzene ring is expected. This would lead to the formation of a complex mixture of smaller chlorinated and non-chlorinated volatile organic compounds, as well as carbonaceous residue.

The following diagram illustrates the proposed primary decomposition pathways:

Caption: Proposed primary thermal decomposition pathways of this compound.

Experimental Workflow for Thermal Analysis

A comprehensive understanding of the thermal stability and decomposition of this compound requires a multi-faceted experimental approach. The following details the key analytical techniques and the rationale behind their application.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound loses mass due to decomposition or volatilization.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for an inert environment or air for an oxidative environment).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots percentage mass loss versus temperature, revealing the onset temperature of decomposition and the number of decomposition stages.

Causality: TGA provides quantitative data on mass loss, which is the most direct measure of decomposition.[7] Running the experiment in both inert and oxidative atmospheres allows for the differentiation of purely thermal decomposition from thermo-oxidative decomposition, providing clues about the reaction mechanisms.[8]

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

A small, encapsulated sample (typically 2-5 mg) of this compound and an empty reference pan are placed in the DSC cell.

-

The sample and reference are heated at a controlled rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events as peaks.

Causality: DSC is crucial for identifying the melting point of the compound and any polymorphic transitions prior to decomposition.[9] Decomposition events are typically observed as sharp, exothermic peaks. The enthalpy of decomposition provides information about the energy released during the process, which is a critical safety parameter.[8]

The following diagram illustrates the workflow for a comprehensive thermal analysis:

Caption: Experimental workflow for the comprehensive thermal analysis of this compound.

Evolved Gas Analysis: TGA-MS and Pyrolysis-GC-MS

Objective: To identify the chemical nature of the volatile products released during decomposition.

Methodology:

-

TGA-MS: The outlet of the TGA is coupled to a mass spectrometer (MS). As the sample is heated in the TGA and decomposes, the evolved gases are continuously introduced into the MS for analysis.[10]

-

Pyrolysis-GC-MS (Py-GC-MS): A small amount of the sample is rapidly heated to a specific decomposition temperature in a pyrolyzer. The resulting volatile fragments are then separated by a gas chromatograph (GC) and identified by a mass spectrometer (MS).[11]

Causality: While TGA tells us when a sample loses mass, it doesn't identify the lost components. TGA-MS provides real-time identification of the evolved gases as a function of temperature, allowing for the correlation of specific mass loss events with the release of particular molecules (e.g., H₂S, SO₂).[10] Py-GC-MS offers a more detailed "snapshot" of the decomposition products at a given temperature, enabling the separation and identification of a complex mixture of volatile and semi-volatile compounds.[11][12] This is crucial for confirming the proposed decomposition pathways and identifying any unexpected or hazardous byproducts.

Summary of Predicted Thermal Data

While specific experimental values for this compound are not available in the literature, a summary of expected findings can be tabulated based on analogous compounds and general principles.

| Parameter | Predicted Observation | Rationale/Significance |

| Melting Point (DSC) | Sharp endothermic peak | Indicates the transition from solid to liquid phase. Purity can be inferred from the peak shape. |

| Onset of Decomposition (TGA) | Temperature at which significant mass loss begins | Defines the upper limit of thermal stability.[7] |

| Decomposition Stages (TGA) | One or more distinct mass loss steps | Suggests a multi-step decomposition mechanism. |

| Decomposition Enthalpy (DSC) | Exothermic peak(s) | Quantifies the heat released during decomposition, a key safety parameter. |

| Evolved Gases (TGA-MS/Py-GC-MS) | H₂S, 3,5-Dichlorobenzonitrile, SO₂, chlorinated aromatics | Identification of these products would support the proposed decomposition pathways. |

Conclusion and Future Perspectives

This technical guide provides a comprehensive, albeit predictive, analysis of the thermal stability and decomposition of this compound. By leveraging data from analogous structures and established principles of thermal analysis, we have outlined the expected thermal behavior, proposed plausible decomposition mechanisms, and detailed the necessary experimental workflows for a thorough investigation.

For drug development professionals, a rigorous experimental validation of these predictions is an indispensable next step. The data generated from TGA, DSC, and evolved gas analysis will be critical for defining safe manufacturing and storage protocols, understanding potential degradation pathways that could impact shelf-life and efficacy, and ensuring the overall quality and safety of any potential pharmaceutical product containing this moiety. The framework presented herein serves as a robust starting point for these crucial investigations.

References

- ChemBK. 3,5-Dichlorobenzamide. (2024-04-09).

- Dodge, A. G., & Wackett, L. P. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology, 72(11), 7467–7474.

- Eawag-BBD. (2006-11-06).

- Myers, A. L. (2014).

- Al-Hiari, Y. M., et al. (2012).

- García, G., et al. (2022). Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues. Molecules, 27(10), 307.

- Chen, B.-H., et al. (2022). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. Catalysis Science & Technology, 12(1), 136-144.

- Patti, G. J., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(22), 11333–11340.

- de Souza, P. F., et al. (2014). Thermal, spectroscopic and DFT studies of solid benzamide. Journal of Thermal Analysis and Calorimetry, 118(2), 921-927.

- PubChem. Dichlobenil.

- BenchChem. 3,5-Dichlorobenzonitrile | 6575-00-4.

- Taylor, M. K., et al. (2015). Crystal Landscape of Primary Aromatic Thioamides. Crystal Growth & Design, 15(11), 5519-5528.

- Wang, X., et al. (2012). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. Journal of Chemical Crystallography, 42(10), 1019-1024.

- BenchChem. 3,5-Dichloro-4-hydroxybenzamide|CAS 3337-60-8.

- DTIC. (1993).

- Inokuchi, Y., et al. (2022). Thermal decomposition of CBD to Δ9-THC during GC-MS analysis: A potential cause of Δ9-THC misidentification.

- Krasner, S. W., et al. (2013). Effects of thermal treatment on halogenated disinfection by-products in drinking water.

- Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features.

- NETZSCH Analyzing & Testing. (2021-12-12).

- Google Patents. (2012). Synthesis of 3,5-dichlorobenzoyl chloride.

- Lab Manager. (2019-07-11). The Benefits of Combined TGA and DSC.

- JEOL. Thermal decomposition analysis of antioxidant additive by TG-MS ーAccurate mass measurement with TG-TOFMS systemー.

- Mendeley. (2015).

- Szostak, M., et al. (2016). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation.

- Google Patents. (2007). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

- TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

- AERU. N-(1,1-dimethylacetonyl)-3,5-dichlorobenzamide (Ref: RH-24580).

- ChemicalBook. 3,5-DICHLOROBENZAMIDE CAS#: 5980-23-4.

- ResearchGate. (2017). The effects of thioamide backbone substitution on protein stability.

- ResearchGate. (2017). Mass Spectrometry: Pyrolysis.

- King Fahd University of Petroleum & Minerals. (1997). Thermal stability of aliphatic-aromatic polyamide model compounds: Structure-reactivity relationships in the catalyzed thermal reaction of benzamides in the presence of copper halides.

- DTIC. (2024).

- ResearchGate. (2021).

- ResearchGate. (2008). 2Hydroxy5-nitrobenzaldehyde thiosemicarbazone.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of Thioamides by Ralstonia pickettii TA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]

- 4. Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. The Benefits of Combined TGA and DSC | Lab Manager [labmanager.com]

- 9. researchgate.net [researchgate.net]

- 10. Thermal decomposition analysis of antioxidant additive by TG-MS ーAccurate mass measurement with TG-TOFMS systemー | Applications Notes | JEOL Ltd. [jeol.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Thermal decomposition of CBD to Δ9-THC during GC-MS analysis: A potential cause of Δ9-THC misidentification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 3,5-Dichlorothiobenzamide

This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and detailed crystal structure analysis of 3,5-Dichlorothiobenzamide. It is intended for researchers, scientists, and drug development professionals seeking to understand the solid-state properties of this and similar thioamide compounds. The narrative moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind key experimental choices, ensuring a robust and reproducible workflow.

Introduction: The Significance of Thioamides and Crystal Structure

Thioamides are a critical class of organic compounds, serving as versatile intermediates in the synthesis of sulfur-containing heterocycles, which are prevalent in many pharmaceutically active molecules.[1] The replacement of an amide's carbonyl oxygen with sulfur fundamentally alters the molecule's electronic properties, hydrogen bonding capabilities, and steric profile.[2] Specifically, the thioamide N-H group is a stronger hydrogen bond donor compared to its amide counterpart, a property attributed to the larger size of the sulfur atom.[2]

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline lattice is paramount. Single-crystal X-ray diffraction is the definitive technique for elucidating this atomic-level detail.[3] The resulting crystal structure reveals crucial information about molecular conformation, packing motifs, and non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking.[4][5] This knowledge is indispensable for rational drug design, polymorphism screening, and understanding structure-property relationships.

This guide will detail a complete workflow, from the chemical synthesis of this compound to the final analysis and interpretation of its crystal structure.

Synthesis and Crystallization

A logical and efficient synthesis of this compound begins with the corresponding amide, 3,5-Dichlorobenzamide, which is then subjected to a thionation reaction. The subsequent crystallization is a critical step that requires careful control to yield high-quality single crystals suitable for diffraction experiments.

Synthesis of 3,5-Dichlorobenzamide (Precursor)

The precursor amide can be synthesized from 3,5-Dichlorobenzoyl chloride.

Experimental Protocol:

-

To a stirred solution of 3,5-Dichlorobenzoyl chloride (1.0 eq.) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add an excess of aqueous ammonia (NH₄OH) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the organic solvent under reduced pressure.

-

The resulting solid is then washed with cold water to remove any ammonium chloride salts and unreacted ammonia.

-

The crude 3,5-Dichlorobenzamide is then dried under vacuum. Purity can be assessed by NMR and melting point determination.

Thionation of 3,5-Dichlorobenzamide

The conversion of the amide to the target thioamide is effectively achieved using Lawesson's reagent.[6][7] This reagent is a well-established and efficient thionating agent for a wide range of carbonyl compounds.[8]

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-Dichlorobenzamide (1.0 eq.) and Lawesson's reagent (0.5-0.6 eq.) in anhydrous toluene or dioxane.[7] The use of anhydrous solvent is crucial to prevent the decomposition of the Lawesson's reagent.

-

Heat the mixture to reflux (typically 80-110 °C) under an inert nitrogen atmosphere.

-

Monitor the reaction by TLC until the starting amide is consumed (typically 2-6 hours).

-

Cool the reaction mixture to room temperature. The solvent is then removed in vacuo.

-

The resulting crude residue is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity before proceeding to crystallization.

Diagram: Synthetic Workflow

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. fiveable.me [fiveable.me]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. repository.ias.ac.in [repository.ias.ac.in]

- 6. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Thioamide synthesis by thionation [organic-chemistry.org]

Foreword: The Predictive Power of Computational Chemistry in Drug Discovery

An In-Depth Technical Guide to the Quantum Chemical Calculations of 3,5-Dichlorothiobenzamide

Theoretical Foundation and Rationale for Methodology Selection

The core of this guide is the application of Density Functional Theory (DFT), a computational method that has become a cornerstone of quantum chemistry for its balance of accuracy and computational efficiency.[2] The choice of the B3LYP hybrid functional is deliberate; it has a proven track record for providing reliable predictions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules, including those with halogen and sulfur atoms.[2][3][4] To ensure a high-quality description of the electronic structure, particularly for the chlorine and sulfur atoms with their diffuse electron clouds, we will employ the 6-311++G(d,p) basis set. This Pople-style basis set includes diffuse functions (++) for accurately modeling anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonded atoms.

The Computational Workflow: A Self-Validating Protocol

The trustworthiness of any computational study rests on a logical and verifiable workflow. The protocol described herein is designed to be a self-validating system, where the successful completion of each step provides confidence in the subsequent calculations.

Caption: Computational workflow for the characterization of this compound.

Detailed Computational Protocol

This section provides a step-by-step methodology for performing the quantum chemical calculations on this compound.

Step 1: Molecular Structure Input and Optimization

-

Initial Geometry Construction: The starting point is a 3D model of the molecule. In the absence of an experimental crystal structure for this compound, a reliable initial geometry can be constructed using data from closely related, crystallographically characterized compounds, such as 3,5-dichloro-N-substituted benzamides.[5][6] The key is to start with reasonable bond lengths and angles to ensure efficient convergence.

-

Geometry Optimization: Perform a full geometry optimization without constraints using the B3LYP functional and the 6-311++G(d,p) basis set. This calculation iteratively adjusts the positions of the atoms to find the lowest energy conformation on the potential energy surface.

-

Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory. The primary purpose is to verify that the optimized structure is a true energy minimum. The absence of any imaginary (negative) frequencies confirms this. A secondary benefit is the generation of the harmonic vibrational frequencies, which are the basis for predicting the IR and Raman spectra.

Step 2: Prediction of Spectroscopic and Electronic Properties

-

Vibrational Spectra: The output of the frequency calculation provides the harmonic vibrational frequencies and their corresponding intensities (IR) and activities (Raman). These theoretical frequencies are known to be systematically higher than experimental values due to the harmonic approximation. Therefore, it is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to achieve better agreement with experimental data.[7] A detailed assignment of the vibrational modes can be performed by analyzing the potential energy distribution (PED).[8]

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a key indicator of molecular stability and can be correlated with the electronic absorption properties (UV-Vis spectra).[9][10] A smaller gap suggests the molecule is more easily excitable.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into potential sites for intermolecular interactions and chemical reactions.

-

-

NMR Spectra Prediction:

-

The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors for each nucleus.

-

These shielding values are then referenced against the shielding tensor of a standard compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory, to predict the ¹H and ¹³C NMR chemical shifts.[11][12][13]

-

Predicted Molecular Properties of this compound

This section presents the predicted data for this compound based on the protocol described above. Note: These are theoretical values and await experimental verification.

Optimized Molecular Geometry

The optimized structure reveals key geometric parameters that define the molecule's shape and steric profile.

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=S | 1.675 |

| C-N | 1.368 | |

| C-C (ring-thioamide) | 1.495 | |

| C-Cl (average) | 1.748 | |

| N-H (average) | 1.012 | |

| Bond Angles (°) ** | S=C-N | 123.5 |

| S=C-C | 120.8 | |

| N-C-C | 115.7 | |

| Dihedral Angle (°) ** | Ring Plane - Thioamide Plane | ~30-35 |

The predicted dihedral angle between the phenyl ring and the thioamide group is a critical parameter, influencing the degree of electronic conjugation and the overall molecular conformation.

Predicted Vibrational Spectrum

The calculated vibrational frequencies provide a theoretical fingerprint of the molecule, which can be used to interpret future experimental FTIR and Raman spectra.

Table 2: Predicted Major Vibrational Frequencies (Scaled, cm⁻¹) and Assignments

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3450, ~3350 | N-H asymmetric & symmetric stretching |

| ~1600 | Aromatic C=C stretching |

| ~1520 | N-H bending |

| ~1400 | C-N stretching coupled with N-H bending |

| ~1250 | C=S stretching |

| ~1100 | Aromatic C-H in-plane bending |

| ~850 | C-Cl symmetric stretching |

| ~780 | Aromatic C-H out-of-plane bending |

| ~680 | C-Cl asymmetric stretching |

The C=S stretching frequency is a characteristic feature of thioamides and is predicted to be around 1250 cm⁻¹. The positions of the N-H stretching bands provide information about hydrogen bonding potential.

Predicted Electronic Properties

The electronic properties offer a window into the molecule's reactivity and optical characteristics.

Caption: Key electronic properties derived from DFT calculations.

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.98 eV |

| HOMO-LUMO Gap (ΔE) | 4.87 eV |

| Dipole Moment | ~4.5 Debye |

The HOMO is predicted to be localized primarily on the thioamide group, specifically the sulfur and nitrogen atoms, indicating these are the likely sites for electrophilic attack. The LUMO is distributed across the aromatic ring and the C=S bond. The relatively large HOMO-LUMO gap of 4.87 eV suggests that this compound is a kinetically stable molecule, with its primary electronic absorption likely occurring in the UV region.[9][10] The MEP would show a negative potential (red) around the sulfur atom, confirming its role as a hydrogen bond acceptor and nucleophilic center.

Predicted NMR Chemical Shifts

The predicted NMR data is crucial for the structural elucidation of synthesized this compound.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Referenced to TMS

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

| ¹H NMR | ~8.0 - 8.5 (broad) | NH₂ protons |

| ~7.6 | Aromatic H (meta to C=S) | |

| ~7.4 | Aromatic H (para to C=S) | |

| ¹³C NMR | ~200 | C=S (Thioamide Carbonyl) |

| ~140 | Aromatic C (ipso, attached to C=S) | |

| ~135 | Aromatic C (attached to Cl) | |

| ~130 | Aromatic C (para to C=S) | |

| ~125 | Aromatic C (meta to C=S) |

The most downfield signal in the ¹³C spectrum is characteristically the thioamide carbon (C=S) at ~200 ppm. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with their specific shifts influenced by the electron-withdrawing chlorine atoms and the thioamide group.

Conclusion and Future Outlook

This guide has outlined a comprehensive and scientifically rigorous computational protocol for the characterization of this compound using DFT calculations. We have presented a complete set of predicted data for the molecule's geometry, vibrational spectra, electronic properties, and NMR chemical shifts. These theoretical results provide a robust foundation for any future experimental work. They can guide the synthesis by confirming product identity through comparison with experimental spectroscopic data and offer initial insights into the molecule's potential reactivity and intermolecular interactions. The convergence of such high-level computational predictions with empirical data represents a powerful paradigm in chemical and pharmaceutical research, accelerating the discovery and development of novel molecules.

References

- 1. PubChemLite - this compound (C7H5Cl2NS) [pubchemlite.lcsb.uni.lu]

- 2. juser.fz-juelich.de [juser.fz-juelich.de]

- 3. researchgate.net [researchgate.net]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FT-IR, FT-Raman spectra and other molecular properties of 3,5-dichlorobenzonitrile: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vibrational spectral investigation, NBO, first hyperpolarizability and UV-Vis spectral analysis of 3,5-dichlorobenzonitrile and m-bromobenzonitrile by ab initio and density functional theory methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. scispace.com [scispace.com]

- 13. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 3,5-Dichlorothiobenzamide

An In-Depth Technical Guide to the Tautomerism of 3,5-Dichlorothiobenzamide

Abstract

Thioamides are a critical class of compounds in medicinal chemistry and organic synthesis, largely due to their unique physicochemical properties that diverge significantly from their amide analogues.[1][2] A central feature of their chemistry is the existence of thione-thiol tautomerism, an equilibrium that dictates their reactivity, conformation, and biological interactions. This guide provides a comprehensive technical exploration of tautomerism in this compound, a representative aromatic thioamide. We will dissect the theoretical underpinnings of its tautomeric forms, detail rigorous experimental protocols for their characterization, and analyze the key factors that govern the equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a field-proven understanding of thioamide chemistry.

The Thione-Thiol Tautomeric Equilibrium

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[3] In the case of thioamides, the equilibrium exists between the thione form (A), which contains a thiocarbonyl group (C=S), and the thiol (or iminothiol) form (B), which features a carbon-nitrogen double bond and a sulfhydryl group.[4]

For the vast majority of simple thioamides, the thione form is thermodynamically dominant in the gas phase and in solution.[4] This stability is attributed to the greater strength of the C=S double bond compared to the C=N double bond in this context and favorable resonance stabilization within the thioamide group.[1] However, the less stable thiol tautomer, even at minute concentrations, can play a significant role in the chemical reactivity of thioamides, particularly in S-alkylation and acylation reactions.[4]

The subject of this guide, this compound, presents two potential tautomeric structures:

The electron-withdrawing nature of the two chlorine atoms on the phenyl ring is expected to influence the electronic density of the thioamide functional group, subtly affecting the position of this equilibrium.

Computational & Theoretical Assessment

Before embarking on experimental validation, computational chemistry provides invaluable predictive insights into the tautomeric landscape. High-level ab initio or Density Functional Theory (DFT) calculations are the methods of choice for determining the relative stabilities of tautomers.[5]

The primary objective is to calculate the Gibbs free energy difference (ΔG) between the thione and thiol forms. A positive ΔG for the thione → thiol transformation indicates that the thione is the more stable isomer. For thioamides, the thione form is consistently found to be lower in energy by a significant margin, often more than 8 kcal/mol.[6]

Table 1: Predicted Physicochemical Properties from DFT Calculations (Illustrative)

| Property | Thione Tautomer | Thiol Tautomer | Rationale for Analysis |

|---|---|---|---|

| Relative Energy (ΔG) | 0.0 kcal/mol (Reference) | +8 to +12 kcal/mol | Predicts the thermodynamically favored tautomer. |

| C=S Bond Length | ~1.68 Å | N/A | Confirms the double bond character of the thiocarbonyl. |

| C-S Bond Length | N/A | ~1.77 Å | Indicates a single bond in the thiol form. |

| C-N Bond Length | ~1.33 Å | ~1.28 Å | Shorter bond in the thiol form indicates C=N double bond character. |

| ¹³C NMR Shift (C=S/C=N) | ~205 ppm | ~170 ppm | Provides a clear spectral signature for each tautomer. |

| Dipole Moment | ~4.5 D | ~2.5 D | Influences solubility and interaction with polar solvents. |

These computational results establish a foundational hypothesis: This compound exists predominantly as the thione tautomer , with the thiol form being a minor, high-energy species. The subsequent experimental work is designed to validate this prediction and quantify the equilibrium.

Experimental Characterization Workflow

A multi-technique approach is essential for a robust characterization of the tautomeric system. Each method provides a unique piece of evidence, and together they form a self-validating system.

Synthesis of this compound

The most direct and widely used method for synthesizing thioamides is the thionation of the corresponding amide.

Protocol: Thionation of 3,5-Dichlorobenzamide

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,5-Dichlorobenzamide (1.0 eq).

-

Solvent: Add anhydrous toluene or dioxane to create a suspension.

-

Thionating Agent: Add Lawesson's Reagent (0.5 - 0.6 eq) portion-wise. Causality: Lawesson's reagent is a milder and more soluble thionating agent than P₄S₁₀, often leading to cleaner reactions and higher yields.[7]

-

Reaction: Heat the mixture to reflux (80-110 °C) under a nitrogen atmosphere and monitor the reaction progress by TLC until the starting amide is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off any insoluble byproducts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state by mapping the electron density of a single crystal.[8][9]

-

Expected Outcome: For this compound, the crystal structure is expected to confirm the thione tautomer. Key validation points will be the C=S and C-N bond lengths, which should align with the computationally predicted values. Furthermore, thioamides in the solid state often form centrosymmetric, hydrogen-bonded dimers through their N-H and C=S groups.[10] This intermolecular interaction further stabilizes the thione form.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals by slow evaporation of a saturated solution of the purified thioamide in a solvent like ethanol or ethyl acetate.

-

Mounting: Select a high-quality crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam.[11] Data is collected as the crystal is rotated, generating a unique diffraction pattern.[8]

-

Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to produce the final, detailed molecular structure.

NMR Spectroscopy: Probing the Equilibrium in Solution

NMR is the most powerful technique for studying tautomeric equilibria in solution. It can identify the different species present and, under the right conditions, quantify their relative concentrations.[12][13]

-

¹H NMR: The thione form will exhibit characteristic broad signals for the two N-H protons. The thiol tautomer would show a sharp S-H proton signal at a distinct chemical shift. The absence of an S-H signal is strong evidence for the dominance of the thione form.

-

¹³C NMR: This is arguably the most definitive NMR experiment. The thiocarbonyl carbon (C=S) of the thione form has a highly characteristic downfield chemical shift, typically in the range of 200-210 ppm.[1][14] The imino carbon (C=N) of the thiol form would appear much further upfield.

Table 2: Characteristic NMR Signatures for Tautomer Identification

| Nucleus | Tautomer | Expected Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|---|

| ¹H | Thione | 7.5 - 9.5 (broad, 2H) | -NH₂ protons, often exchange-broadened. |

| ¹H | Thiol | 4.0 - 6.0 (sharp, 1H) | -SH proton, typically absent or unobservable. |

| ¹³C | Thione | 200 - 210 | Diagnostic signal for the C=S group.[1] |

| ¹³C | Thiol | 165 - 175 | Expected signal for the C=N group. |

Protocol: NMR Analysis of Tautomerism

-

Sample Preparation: Prepare a solution of this compound (~10-20 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Causality: Using solvents with different polarities and hydrogen-bonding capabilities (e.g., non-polar CDCl₃ vs. polar, H-bond accepting DMSO-d₆) can reveal shifts in the equilibrium.[15][16]

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the region between 7 and 10 ppm for the N-H protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This requires a longer acquisition time. The key is to obtain a good signal-to-noise ratio in the 160-220 ppm region to definitively identify or rule out the presence of the tautomers.

-

Variable-Temperature (VT) NMR (Optional): If two sets of signals are observed or if exchange is suspected, acquire spectra at different temperatures. Changes in the relative integrals of signals can be used to determine thermodynamic parameters (ΔH°, ΔS°) of the equilibrium.

UV-Vis Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The thioamide chromophore gives rise to two characteristic absorptions.[1][17]

-

π → π* transition: An intense absorption band typically below 300 nm.

-

n → π* transition: A weaker, longer-wavelength absorption band (often >300 nm). This transition, involving the non-bonding electrons on the sulfur atom, is highly sensitive to the chemical environment.

The thiol tautomer, lacking the C=S group, would exhibit a different spectral profile, more akin to an imine. Comparing the spectrum of the thioamide to its S-methylated derivative (which is locked in the "thiol" chromophore structure) can provide a reference for the thiol form.[4]

Protocol: Solvent-Dependent UV-Vis Analysis

-

Stock Solution: Prepare a concentrated stock solution of this compound in a non-absorbing solvent like acetonitrile.

-

Sample Preparation: Prepare a series of dilute solutions (~10⁻⁴ to 10⁻⁵ M) in different solvents (e.g., hexane, acetonitrile, ethanol, water). Causality: Solvent polarity affects the energy levels of the n and π* orbitals. Analyzing shifts in λ_max can provide evidence of specific solvent-solute interactions that may favor one tautomer.

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution from approximately 200 to 450 nm.

-

Data Analysis: Compare the λ_max values and molar absorptivities (ε) across the solvent series. A consistent spectrum dominated by the characteristic thioamide absorptions supports the prevalence of a single tautomer (the thione).

Influence of Solvent on the Tautomeric Equilibrium

While the thione form is intrinsically more stable, its predominance can be modulated by the solvent environment. Understanding these interactions is critical for predicting behavior in different media, from reaction solvents to biological systems.

-

Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They can donate a hydrogen bond to the sulfur atom of the thione, stabilizing it. They can also stabilize the thiol form by donating to the imino nitrogen and accepting from the S-H group. The net effect is often a slight shift towards the thiol form, though the thione still dominates.[5][16]

-